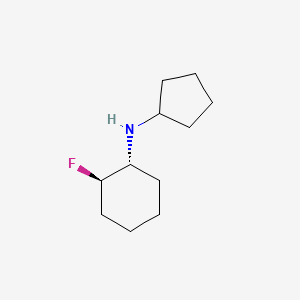
(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine
Overview
Description
(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine, also known as N-cyclopentyl-2-fluorocyclohexan-1-amine, is a cyclic amine compound with a unique structure. It is a colorless, crystalline solid that is insoluble in water but soluble in polar organic solvents. This compound has a wide range of applications in the scientific and medical fields, including its use as an intermediate in the synthesis of drugs and its ability to act as a ligand for various proteins.
Scientific Research Applications
Photochemistry and Fluorescence
- Mori and Maeda (1997) explored the photochemical properties of a compound structurally related to the title compound, focusing on efficient cyclomerization reactions and fluorescence emissions under various conditions (Mori & Maeda, 1997).
Analytical Chemistry
- Gallaher and Johnson (1999) developed near-infrared fluorophoric labels for fatty acid analysis, utilizing a compound with an aromatic amine functionality, which is relevant to the structure and reactivity of the title compound (Gallaher & Johnson, 1999).
Organic Synthesis and Catalysis
- Grasa, Viciu, Huang, and Nolan (2001) discussed the use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions, which is pertinent to the chemical behavior of the title compound (Grasa, Viciu, Huang, & Nolan, 2001).
- Guo, Tong, Liu, Guo, and Wang (2019) investigated the use of Ru/Nb2O5 catalysts for ketone reductive amination, a reaction type relevant to the title compound (Guo, Tong, Liu, Guo, & Wang, 2019).
Ligand Design and Synthesis
- Tsygankov, Chun, Samoylova, Kwon, Kreschenova, Kim, Shin, Oh, Strelkova, Kolesov, Zubkov, Semenov, Fedyanin, and Chusov (2016) synthesized N,N′-dialkylated derivatives of cyclohexane-1,2-diamines, employing them as asymmetric ligands and organocatalysts (Tsygankov et al., 2016).
Bioconjugation and Medicinal Chemistry
- Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, which is relevant to the reactivity and potential applications of the title compound in bioconjugation (Nakajima & Ikada, 1995).
Gold(I) Complexes and Luminescence
- Bartolomé, Carrasco-Rando, Coco, Cordovilla, Martín-Álvarez, and Espinet (2008) synthesized gold(I) complexes with isocyanide and carbene ligands, exploring hydrogen-bonding interactions and luminescent properties (Bartolomé et al., 2008).
Miscellaneous Applications
- Ho, Chen, Wong, and Yang (2005) investigated fluorinated chiral secondary amines as catalysts for olefin epoxidation, a study relevant to understanding the reactivity of fluorinated amines like the title compound (Ho, Chen, Wong, & Yang, 2005).
properties
IUPAC Name |
(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h9-11,13H,1-8H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSSZPBOPCHQAZ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC2CCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531789.png)
![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531791.png)
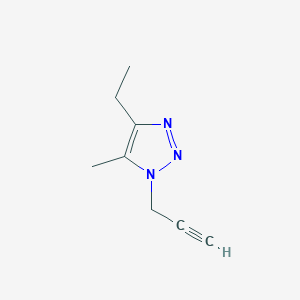
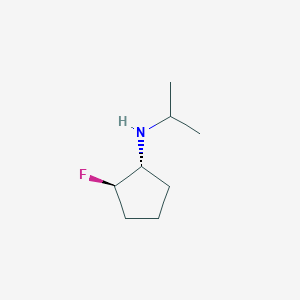
![1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole](/img/structure/B1531799.png)
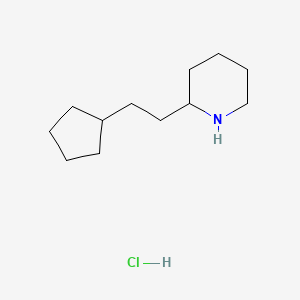
![4-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531803.png)
![1-{6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B1531804.png)
![(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol](/img/structure/B1531805.png)
![1-[1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridin-5-yl]ethan-1-one](/img/structure/B1531806.png)
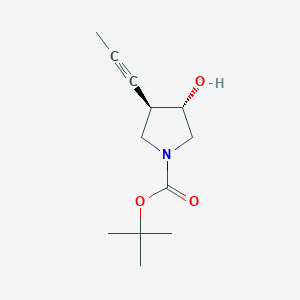
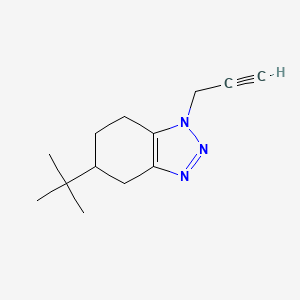
![3-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531809.png)
![6-(Pyridin-3-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1531811.png)